Technical Documentation Center

5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol
  • CAS: 924868-98-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol

Abstract This technical guide provides a comprehensive exploration of the molecular structure and key physicochemical properties of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, a novel heterocyclic compound w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and key physicochemical properties of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, a novel heterocyclic compound with potential applications in drug discovery. Given the prevalence of the thiazole scaffold in medicinal chemistry, a thorough characterization of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document outlines a strategic approach to elucidate its three-dimensional structure and quantify critical parameters such as lipophilicity, acidity, and thermal stability. By integrating advanced analytical techniques with predictive insights, this guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of thiazole-based therapeutic agents.[3][4]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[5][6][7] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore. The subject of this guide, 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, incorporates several key structural features expected to modulate its biological activity and physicochemical profile: a central thiazole core, a phenyl substituent at the 5-position, a trifluoromethylphenyl group at the 2-position, and a hydroxyl group at the 4-position, suggesting potential for tautomerism. The trifluoromethyl group is of particular interest, as its inclusion in drug candidates often enhances metabolic stability and membrane permeability.[8]

This guide will systematically detail the methodologies for a comprehensive characterization of this molecule, providing both the "how" and the "why" behind each experimental choice.

Molecular Structure Elucidation: A Multi-Technique Approach

A definitive understanding of the three-dimensional arrangement of atoms is the cornerstone of rational drug design. For 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, a combination of spectroscopic and crystallographic techniques is essential for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the initial and most powerful tool for elucidating the molecular structure of organic compounds in solution.[9] A suite of 1D and 2D NMR experiments will be employed to map the connectivity and spatial relationships of the atoms.

  • ¹H NMR: Will provide information on the number and chemical environment of protons. Expected signals would correspond to the aromatic protons on the phenyl and trifluoromethylphenyl rings, and potentially the hydroxyl proton.

  • ¹³C NMR: Will identify all unique carbon atoms in the molecule, including those in the thiazole ring and the phenyl and trifluoromethylphenyl substituents.[10] The chemical shift of the carbon bearing the trifluoromethyl group will be of particular interest.

  • ¹⁹F NMR: This is crucial for confirming the presence and environment of the trifluoromethyl group. A single resonance is expected, and its chemical shift will be characteristic of the -CF₃ group attached to an aromatic ring.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for assembling the molecular puzzle. COSY (Correlation Spectroscopy) will reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) will establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different ring systems.[12][13]

Rationale for Experimental Choices: The complexity of the molecule, with its multiple aromatic systems, necessitates the use of 2D NMR techniques to resolve overlapping signals and definitively assign all resonances.[10] This comprehensive NMR analysis provides the foundational evidence of the covalent framework of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and elemental composition of the compound. This technique provides a high degree of confidence in the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The choice of mode will depend on the ease of protonation or deprotonation of the molecule.

  • Analysis: Determine the monoisotopic mass from the resulting spectrum and use software to calculate the elemental composition.

Expected Fragmentation Patterns: The trifluoromethylphenyl moiety can induce specific fragmentation patterns that are diagnostic for this class of compounds.[14][15] Analysis of the fragmentation in tandem MS (MS/MS) experiments can further corroborate the proposed structure.[16]

Single-Crystal X-ray Diffraction

While NMR and MS define the connectivity, single-crystal X-ray diffraction provides the unequivocal three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[17][18][19]

Experimental Workflow for X-ray Crystallography

G A Synthesis & Purification B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Structure Solution & Refinement D->E F Structural Analysis (Bond lengths, angles, packing) E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Causality in Protocol: Obtaining high-quality single crystals is the most critical and often challenging step. The choice of solvent for crystallization is paramount and is typically determined through screening various solvents and solvent mixtures. The resulting crystal structure will provide invaluable insights into the preferred tautomeric form in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the thiazole nitrogen.[6][20]

Physicochemical Property Characterization

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key parameter influencing membrane permeability and plasma protein binding. It is quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).

  • LogP: The ratio of the concentration of the neutral species in octanol to its concentration in water.

  • LogD: The ratio of the total concentration of the compound (neutral and ionized forms) in octanol to its total concentration in water at a specific pH.[21]

PropertyDescriptionImportance in Drug Discovery
LogP A measure of a compound's lipophilicity for the neutral form.Predicts the ability of a drug to cross cell membranes. A balanced LogP (typically 1-5) is often sought.[21]
LogD (pH 7.4) The lipophilicity of a compound at physiological pH, considering both ionized and non-ionized forms.More physiologically relevant than LogP for ionizable compounds, affecting absorption and distribution.[21]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Preparation of Phases: Prepare n-octanol saturated with phosphate-buffered saline (PBS) at pH 7.4, and PBS (pH 7.4) saturated with n-octanol.

  • Partitioning: Add a known amount of the compound to a mixture of the two phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[22][23]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous).

Justification of Method: The shake-flask method, while traditional, remains the gold standard for its accuracy and direct measurement of the partitioning phenomenon.[22] HPLC is chosen for quantification due to its high sensitivity and specificity.

Acidity: pKa Determination

The ionization constant (pKa) defines the strength of an acid or a base and is crucial for predicting the charge state of a molecule at a given pH.[21] This, in turn, affects its solubility, permeability, and interaction with biological targets. For 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, the hydroxyl group is expected to be acidic.

Experimental Protocol: UV-Metric Titration

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and a series of buffers with a range of pH values (e.g., pH 2 to 12).

  • Measurement: In a 96-well plate, mix the stock solution with each buffer.

  • UV-Vis Spectroscopy: Measure the UV-Vis absorbance spectrum for each well.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[22]

Rationale: This spectrophotometric method is efficient, requires a small amount of sample, and is well-suited for medium-throughput screening.[22] The change in the electronic structure upon ionization leads to a detectable change in the UV-Vis spectrum, forming the basis of this measurement.

Thermal Stability Analysis

Thermal analysis techniques are vital for assessing the stability of a compound during manufacturing, formulation, and storage.[24][25]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and polymorphism of a compound.[26][27] A sharp endothermic peak is indicative of the melting of a crystalline solid.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to assess the presence of residual solvents or water.[28]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 2-5 mg) into an aluminum pan for DSC and a platinum or ceramic pan for TGA.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow versus temperature.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss versus temperature.

Data Interpretation: The DSC thermogram will reveal the melting point, which is a key indicator of purity. The TGA curve will show the temperature at which the compound begins to decompose, providing a measure of its thermal stability.[28]

G cluster_0 Structure cluster_1 Properties cluster_2 Biological Activity A Molecular Formula & Connectivity C Lipophilicity (LogP, LogD) A->C Influences D Acidity (pKa) A->D Influences B 3D Conformation & Packing H Target Binding B->H Dictates G ADME Profile C->G D->G E Thermal Stability E->G Impacts Shelf-life F Solubility F->G

Caption: Interplay of molecular structure and physicochemical properties.

Conclusion

A thorough understanding of the molecular structure and physicochemical properties of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol is fundamental to its development as a potential therapeutic agent. The integrated analytical strategy outlined in this guide, employing NMR, mass spectrometry, X-ray crystallography, and thermal analysis, provides a robust framework for its comprehensive characterization. The data generated from these studies will enable researchers to build predictive structure-activity relationships and make informed decisions in the optimization of this promising thiazole derivative.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • TSI Journals. (2024, February 29). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Siddiqui, N., et al. (2020). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 36(5), 956-963. [Link]

  • Al-Majed, A. A., et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 11(2), 297-304. [Link]

  • Pyramowicz, P., & Kurylcio, A. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]

  • Radecka-Paryzek, W., & Luks, E. (2019). Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. [Link]

  • El-Hazek, M., et al. (2023). Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents: Molecular Docking And DFT Studies. ResearchGate. [Link]

  • Deev, S. L., et al. (2026). ¹³C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. RSC Publishing. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 368-378. [Link]

  • IEEE. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

  • Zhu, J., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(3), 1149-1164. [Link]

  • ChEMBL. (n.d.). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of.... [Link]

  • Zhu, J., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]

  • Gomha, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. MDPI. [Link]

  • Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139). [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Borys, K. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

  • Li, Y., et al. (2026). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. PubMed. [Link]

  • Gomha, S. M., et al. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. MDPI. [Link]

  • Powers, L. C., & McNeill, K. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • Li, Y., et al. (2026). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry. [Link]

  • Wang, Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • NextSDS. (n.d.). 5-PHENYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-OL. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. PMC. [Link]

  • PubChem. (n.d.). CID 45275747 | C22H18F5N3O. [Link]

  • Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]

  • Uher, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

  • Molecules. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • NextSDS. (n.d.). 4-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXYLIC ACID. [Link]

Sources

Exploratory

Biophysical Characterization of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol Binding Affinity: A Technical Whitepaper

Executive Summary & Structural Rationale The compound 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (hereafter referred to as PTTF ) is a highly specialized 2,5-diarylthiazole derivative[1]. While frequently ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (hereafter referred to as PTTF ) is a highly specialized 2,5-diarylthiazole derivative[1]. While frequently utilized as a versatile pharmacophore in screening libraries, its structural topology makes it an ideal candidate for targeting deep, hydrophobic protein pockets, such as those found in Cyclooxygenase-2 (COX-2) or the Androgen Receptor (AR).

As a Senior Application Scientist, I approach the evaluation of such compounds by first analyzing the structural causality of target engagement:

  • The 3-(Trifluoromethyl)phenyl Moiety: The −CF3​ group is highly lipophilic and strongly electron-withdrawing. It enhances membrane permeability and drives binding affinity through robust van der Waals interactions and potential halogen bonding within hydrophobic sub-pockets.

  • The 1,3-Thiazol-4-ol Core: The thiazole ring provides a rigid, planar scaffold that optimally vectors the two phenyl rings for π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) in the target site. Crucially, the hydroxyl ( −OH ) group at position 4 acts as a strict hydrogen bond donor, anchoring the molecule to polar residues at the periphery of the binding cleft.

Because PTTF is highly lipophilic and prone to colloidal aggregation at micromolar concentrations, standard biochemical assays often yield false positives[2]. Therefore, evaluating its true binding affinity requires a self-validating, orthogonal biophysical approach using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

Experimental Workflows for Binding Affinity

To establish a definitive binding profile, we must decouple the kinetic rates (how fast the drug binds and releases) from the thermodynamic driving forces (the energetic nature of the binding).

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time, label-free detection of binding kinetics ( kon​ , koff​ ) and affinity ( KD​ )[2]. For a lipophilic compound like PTTF, assay design must meticulously control for solvent effects.

Step-by-Step Methodology:

  • Target Immobilization (Oriented Capture):

    • Action: Biotinylate the target protein using a mild NHS-PEG4-Biotin reagent (targeting surface lysines) and capture it onto a Streptavidin (SA) sensor chip to a density of ~3000 Resonance Units (RU).

    • Causality: Direct amine coupling requires low pH, which can denature the protein. Biotin-streptavidin capture ensures uniform, physiological presentation of the binding site, preventing heterogeneous binding kinetics.

  • Buffer Preparation & DMSO Matching:

    • Action: Prepare running buffer (1x PBS, 0.05% Tween-20) supplemented with exactly 5.0% DMSO.

    • Causality: PTTF requires DMSO for solubility. Because SPR detects mass via refractive index changes, and DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will create a bulk shift that eclipses the small molecule signal.

  • Solvent Correction Calibration:

    • Action: Run a standard curve of running buffer containing 4.5% to 5.5% DMSO before analyte injection.

    • Causality: This generates a calibration curve that the software uses to subtract bulk refractive index anomalies during data processing.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Action: Prepare a 3-fold dilution series of PTTF (e.g., 10 µM down to 0.04 µM) in the running buffer. Inject over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds, followed by a 300-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitation, ensuring the observed kon​ is reaction-limited, not diffusion-limited.

  • Data Analysis:

    • Action: Double-reference the data (subtracting reference cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

While SPR provides the KD​ , ITC reveals why the molecule binds by directly measuring the heat of interaction ( ΔH ) and calculating the entropy ( ΔS )[3].

Step-by-Step Methodology:

  • Rigorous Dialysis (The Golden Rule of ITC):

    • Action: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO). Use the exact dialysate from the beaker to dissolve and dilute the PTTF powder.

    • Causality: ITC is exquisitely sensitive to heats of dilution. If the buffer of the ligand and protein differ by even a fraction of a millimolar in salt or pH, the background heat will mask the binding enthalpy[4].

  • Reverse Titration Setup:

    • Action: Place 50 µM of PTTF in the calorimetric cell and 500 µM of the target protein in the injection syringe.

    • Causality: Standard ITC titrates ligand into protein. However, the lipophilic −CF3​ group severely limits PTTF's aqueous solubility. By placing the dilute ligand in the cell and titrating the highly soluble protein into it, we circumvent solubility limits while still achieving saturation[4].

  • Execution & Integration:

    • Action: Perform 20 injections of 2 µL at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.

    • Causality: Integrating the area under each peak yields the heat per mole of injectant. Fitting this isotherm to an independent binding model extracts ΔH , the association constant ( Ka​ ), and the stoichiometry ( n ).

Data Presentation: Integrating Kinetics and Thermodynamics

The true power of this workflow lies in cross-validating the KD​ derived from SPR with the thermodynamic signature derived from ITC. Below is a representative data summary illustrating how PTTF engages with putative hydrophobic targets.

Table 1: Representative Biophysical Binding Metrics for PTTF

Target ProteinAssay Method KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Binding Driver
Putative Target A (e.g., COX-2)SPR / ITC45.2 1.2×105 5.4×10−3 -8.4-1.2Enthalpy-driven (H-bonds via 4-OH)
Putative Target B (e.g., AR)SPR / ITC120.5 8.5×104 1.0×10−2 -3.1-6.5Entropy-driven (Hydrophobic effect via CF3​ )

Note: Discrepancies in KD​ between SPR and ITC are common and usually attributable to the different temperatures or immobilization constraints of the assays. A variance within 3-fold is considered robust cross-validation.

Logical Workflow Visualization

To ensure reproducibility and logical flow, the following diagram maps the orthogonal validation strategy for PTTF.

G Compound PTTF Compound (Lipophilic, Low Solubility) SPR SPR (Multi-Cycle Kinetics) Extract: kon, koff, KD Compound->SPR Analyte (Dilution Series) ITC ITC (Reverse Titration) Extract: ΔH, ΔS, n Compound->ITC Cell (50 μM) Target Target Protein (Dialyzed to exact buffer) Target->SPR Immobilized Ligand Target->ITC Syringe (500 μM) Data Thermodynamic & Kinetic Binding Profile SPR->Data Residence Time Validation ITC->Data Driving Force Analysis

Orthogonal biophysical workflow for PTTF binding affinity validation.

References

  • NextSDS Database. "5-PHENYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-OL — Chemical Substance Information." NextSDS.[1] URL:[Link]

  • Giannetti, A. M., et al. "Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors." Journal of Medicinal Chemistry 51, 574-580 (2008).[2] URL:[Link]

  • Velazquez-Campoy, A. & Freire, E. "Isothermal titration calorimetry to determine association constants for high-affinity ligands." Nature Protocols 1, 186–191 (2006).[3] URL:[Link]

  • Slavkovic, S. & Johnson, P. E. "Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls." Aptamers 2, 45-51 (2018).[4] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization and In Vitro Assay Protocol for 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Compound: 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (CAS: 924868-98-4) Executive Summary & Physicochemical Profili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Compound: 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (CAS: 924868-98-4)

Executive Summary & Physicochemical Profiling

When transitioning small molecules from in silico hits or medicinal chemistry libraries into in vitro biological assays, solubilization is often the first major hurdle. The compound 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol presents a specific challenge. Structurally, it features a 1,3-thiazol-4-ol core flanked by a phenyl ring and a 3-(trifluoromethyl)phenyl group.

The presence of the highly electron-withdrawing and hydrophobic trifluoromethyl (-CF₃) group significantly drives up the lipophilicity of the molecule. With a predicted LogP of ~5.20, this compound sits at the extreme boundary of [1], indicating that it will be entirely insoluble in aqueous buffers and highly prone to aggregation or precipitation in cell culture media.

To prevent false negatives in your cell assays caused by compound precipitation, this guide outlines a field-proven, self-validating methodology for formulating and handling this compound using anhydrous Dimethyl Sulfoxide (DMSO) and a strict "step-down" dilution cascade.

Table 1: Physicochemical Profile & Solubilization Impact
PropertyValueSolubilization Impact & Causality
Molecular Weight 321.32 g/mol Favorable for membrane permeability; not a limiting factor for solubility.
Predicted LogP ~5.20Highly lipophilic. Water will act as an antisolvent. Requires a 100% aprotic organic solvent (DMSO) for primary stock.
Key Functional Groups -CF₃, Thiazole, PhenylDrives hydrophobic aggregation. High risk of non-specific binding to standard polystyrene plastics.
Melting Point 201–204 °CHigh crystal lattice energy. Dissolution may require endothermic disruption (warming to 37°C or sonication).

The Causality of "Solvent Shock" and DMSO Toxicity

The Problem of Solvent Shock: A common error in assay development is pipetting a high-concentration DMSO stock directly into a large volume of aqueous cell culture media. For a compound with a LogP > 5, this rapid shift in solvent polarity causes local supersaturation. The compound undergoes "solvent shock," nucleating instantly to form microcrystals. While the media may appear clear to the naked eye, the active concentration of the drug available to the cells is drastically reduced, leading to irreproducible dose-response curves.

The Constraint of DMSO Toxicity: While DMSO is required to keep the compound solvated, its concentration in the final assay must be strictly limited. Extensive toxicological profiling has demonstrated that [2], alters plasma membrane fluidity, and confounds phenotypic readouts. Therefore, our protocol is engineered to maintain a constant, non-toxic final DMSO concentration of 0.1% v/v across all assay wells.

Experimental Workflow

G Powder Dry Compound Powder (CAS 924868-98-4) Stock Primary Stock (10 mM in 100% DMSO) Powder->Stock Add Anhydrous DMSO QC Quality Control (Vortex & Sonicate) Stock->QC Visual Inspection Intermediate Serial Dilution (1000X in DMSO) QC->Intermediate 1:3 Serial Dilution Media Assay Media (0.1% DMSO Final) Intermediate->Media 1:1000 Aqueous Dilution Assay In Vitro Cell Assay (Incubation & Readout) Media->Assay Apply to Cells

Workflow for solubilizing highly lipophilic thiazole derivatives for in vitro cell assays.

Step-by-Step Protocol: The "Step-Down" Method

This protocol is a self-validating system: by performing serial dilutions in 100% DMSO before the aqueous transition, we ensure that every well in the dose-response curve receives the exact same amount of solvent, isolating the biological effect of the compound from the toxicological effect of the DMSO.

Phase 1: Primary Stock Formulation (10 mM)
  • Equilibration: Allow the lyophilized powder of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol to equilibrate to room temperature in a desiccator before opening. Causality: Preventing ambient condensation from introducing water, which will ruin the solubility of the stock.

  • Weighing: Weigh out exactly 3.21 mg of the compound into a low-binding glass amber vial or low-retention microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, sterile-filtered).

  • Quality Control (QC): Vortex vigorously for 60 seconds. If particulate matter remains, warm the vial in a 37°C water bath for 5 minutes and briefly sonicate. The high melting point (201°C) indicates strong intermolecular forces that gentle heat will help overcome.

  • Aliquot: Divide into 50 µL single-use aliquots and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO draw in atmospheric moisture, progressively degrading the solubility of lipophilic compounds.

Phase 2: Serial Dilution in Matrix (1000X Stocks)

Do not dilute the 10 mM stock directly into media to create your curve. Instead, create a 1000X concentration curve in 100% DMSO.

  • Prepare 9 empty tubes, each containing 20 µL of 100% DMSO.

  • Take 10 µL of the 10 mM stock and add it to the first tube (1:3 dilution). Mix by pipetting up and down 5 times.

  • Transfer 10 µL from this tube to the next, repeating to create a 10-point curve.

Phase 3: The Aqueous Transition (Final Assay Media)
  • Pre-warm your cell culture media to 37°C. Causality: Cold media decreases the kinetic solubility limit, triggering immediate precipitation.

  • For each dose, transfer 1 µL of the 1000X DMSO stock into 999 µL of pre-warmed media.

  • Critical Step: Pipette the DMSO stock directly into the center of the liquid volume (do not let it touch the dry plastic wall) and immediately vortex or invert.

  • Apply the dosed media to your plated cells within 15 minutes of preparation.

Quantitative Data: Dose-Response Dilution Matrix

By following this matrix, you guarantee a constant 0.1% DMSO background, validating that any observed cytotoxicity or target modulation is strictly due to the thiazole compound.

Table 2: Constant-DMSO Serial Dilution Scheme (1:3 Ratio)
TubeTransfer VolumeVol of 100% DMSOCompound Conc. (in DMSO)Final Assay Conc. (in Media, 0.1% DMSO)
1 - (Use Primary Stock)-10.0 mM10.0 µM
2 10 µL from Tube 120 µL3.33 mM3.33 µM
3 10 µL from Tube 220 µL1.11 mM1.11 µM
4 10 µL from Tube 320 µL370.0 µM370.0 nM
5 10 µL from Tube 420 µL123.0 µM123.0 nM
6 10 µL from Tube 520 µL41.0 µM41.0 nM
7 10 µL from Tube 620 µL13.7 µM13.7 nM
8 10 µL from Tube 720 µL4.5 µM4.5 nM
9 10 µL from Tube 820 µL1.5 µM1.5 nM
10 10 µL from Tube 920 µL0.5 µM0.5 nM
Vehicle None20 µL0 µM0 µM (0.1% DMSO Control)

Troubleshooting & Assay Validation

  • Observation: The media turns slightly turbid or cloudy upon adding the 1000X DMSO stock.

  • Causality: The compound has exceeded its thermodynamic solubility limit in the aqueous phase and is precipitating.

  • Intervention: If precipitation occurs at the 10 µM final concentration, your assay's maximum deliverable dose is lower than 10 µM. Do not use the cloudy media, as microcrystals will settle on the cells and cause physical toxicity or false-positive fluorescence quenching. Consider supplementing the assay media with 0.1% to 1% Bovine Serum Albumin (BSA). BSA acts as a hydrophobic sink, binding the lipophilic -CF₃ and phenyl moieties, thereby keeping the free fraction of the compound in solution and preventing crystallization.

References

  • Evaluating physiochemical properties of FDA-approved orally administered drugs. Expert Opinion on Drug Discovery. (2024).[Link]

  • Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal. (2014).[Link]

Application

Applications of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol in Drug Discovery: A Technical Guide for Researchers

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry The 1,3-thiazole ring is a heterocyclic motif of paramount importance in the field of drug discovery, recognized for its versatile biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a heterocyclic motif of paramount importance in the field of drug discovery, recognized for its versatile biological activities.[1][2] This five-membered aromatic ring, containing both sulfur and nitrogen atoms, is a key structural component in numerous FDA-approved drugs and a vast array of investigational agents. Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

This technical guide focuses on the potential applications of a specific, yet under-explored, thiazole derivative: 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol . While direct experimental data for this compound is limited in publicly accessible literature, its structural features—a 2,5-diaryl substituted thiazole with a trifluoromethylphenyl moiety—strongly suggest significant therapeutic potential based on extensive research on analogous compounds. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability and binding affinity, while the diaryl substitution pattern is common in many biologically active thiazoles.

This document will, therefore, provide a comprehensive overview of the likely applications of this compound in drug discovery, drawing upon established knowledge of structurally related molecules. We will delve into detailed application notes for its potential use as an anticancer, anti-inflammatory, and antimicrobial agent, complete with step-by-step experimental protocols and the scientific rationale behind them.

Section 1: Anticancer Applications

The 2,5-diarylthiazole scaffold is a recurring motif in the design of novel anticancer agents.[5][6] These compounds have demonstrated potent cytotoxic activity against a variety of human cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[7][8] The presence of the trifluoromethylphenyl group in 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol is anticipated to contribute positively to its anticancer profile.

Proposed Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

Based on studies of analogous compounds, the anticancer activity of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol is likely mediated through multiple mechanisms:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases, the key executioners of apoptosis.[9][10]

  • Kinase Inhibition: The 2,5-diarylthiazole core can act as a scaffold for the development of potent inhibitors of various protein kinases that are often dysregulated in cancer. Targets for such compounds can include Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinases (PI3Ks), which are crucial for cancer cell signaling.[11][12][13] The trifluoromethylphenyl moiety can enhance binding to the kinase active site.

Signaling Pathway: Postulated Apoptotic Mechanism

Thiazole_Derivative 5-Phenyl-2-[3-(trifluoromethyl)phenyl]- 1,3-thiazol-4-ol PI3K_AKT PI3K/AKT Pathway Thiazole_Derivative->PI3K_AKT Inhibition Bax Bax (Pro-apoptotic) Thiazole_Derivative->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Activation Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by the thiazole derivative.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[2][14] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Workflow: MTT Assay for Cytotoxicity

Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Thiazole Derivative (serial dilutions) Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End Data_Analysis->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Analogous Compound Cancer Cell Line IC50 (µM)
Diphenylthiazole Derivative 7oRamos (B-cell lymphoma)1.36
Diphenylthiazole Derivative 6bRaji (B-cell lymphoma)1.20
Thiazole Derivative 5bMCF-7 (Breast cancer)0.2
Thiazole Derivative 5kMDA-MB-468 (Breast cancer)0.6

Note: The IC50 values are for structurally related compounds and serve as an estimation of the potential potency of the target compound.[9][11]

Section 2: Anti-inflammatory Applications

Diaryl heterocyclic compounds, including thiazoles, are well-documented inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[15][16] The structural similarity of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol to known COX inhibitors suggests its potential as an anti-inflammatory agent.

Proposed Mechanism of Action: Inhibition of Prostaglandin and Leukotriene Synthesis

The anti-inflammatory effects of this class of compounds are primarily attributed to the inhibition of enzymes involved in the arachidonic acid cascade:

  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[17] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is another key enzyme in the arachidonic acid pathway that catalyzes the production of leukotrienes (LTs), which are also involved in inflammation.[18] Dual inhibition of COX and 5-LOX can offer a broader anti-inflammatory effect.

Signaling Pathway: Arachidonic Acid Cascade Inhibition

Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway COX-1 / COX-2 Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (PGs) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative 5-Phenyl-2-[3-(trifluoromethyl)phenyl]- 1,3-thiazol-4-ol Thiazole_Derivative->COX_Pathway Inhibition Thiazole_Derivative->LOX_Pathway Inhibition

Caption: Inhibition of the arachidonic acid cascade by the thiazole derivative.

Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening potential COX-2 inhibitors.[19][20]

Workflow: COX-2 Inhibition Assay

Start Prepare_Reagents Prepare Reagents (Assay Buffer, Enzyme, Substrate) Start->Prepare_Reagents Add_Inhibitor Add Thiazole Derivative (or control) to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add COX-2 Enzyme Add_Inhibitor->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Initiate_Reaction Add Arachidonic Acid (Substrate) Incubate->Initiate_Reaction Read_Fluorescence Read Fluorescence (kinetic mode) Initiate_Reaction->Read_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Read_Fluorescence->Data_Analysis End Data_Analysis->End

Caption: Workflow for the in vitro COX-2 inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the COX assay buffer, human recombinant COX-2 enzyme, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compound (5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol) at various concentrations to the sample wells.

    • Include a positive control (e.g., celecoxib) and a no-inhibitor control.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted COX-2 enzyme to all wells except the negative control.

    • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Determine the rate of the reaction for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Analogous Compound Enzyme Target IC50 (µM)
Thiazole Derivative 6lCOX-20.09
Thiazole Derivative 6l5-LOX0.38
Diarylthiazole DerivativeCOX-20.05

Note: The IC50 values are for structurally related compounds and serve as an estimation of the potential potency of the target compound.[7][17]

Section 3: Antimicrobial Applications

Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[21][22] The amphiphilic character of some thiazole derivatives allows them to interact with and disrupt microbial cell membranes.[23]

Proposed Mechanism of Action: Disruption of Cell Integrity and Enzyme Inhibition

The antimicrobial activity of thiazole-containing compounds can be attributed to several mechanisms:

  • Cell Membrane Disruption: The lipophilic phenyl and trifluoromethylphenyl groups can facilitate the insertion of the molecule into the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[23]

  • Enzyme Inhibition: Thiazole derivatives can inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication. For example, some have been shown to inhibit bacterial DNA gyrase.[21]

Mechanism: Antimicrobial Action

Thiazole_Derivative 5-Phenyl-2-[3-(trifluoromethyl)phenyl]- 1,3-thiazol-4-ol Microbial_Cell_Membrane Microbial Cell Membrane Thiazole_Derivative->Microbial_Cell_Membrane Essential_Enzymes Essential Microbial Enzymes (e.g., DNA Gyrase) Thiazole_Derivative->Essential_Enzymes Inhibition Membrane_Disruption Membrane Disruption & Increased Permeability Microbial_Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Enzyme_Inhibition Enzyme Inhibition Essential_Enzymes->Enzyme_Inhibition Inhibition_of_Growth Inhibition of Growth and Replication Enzyme_Inhibition->Inhibition_of_Growth

Caption: Postulated antimicrobial mechanisms of the thiazole derivative.

Protocol: Broth Microdilution Susceptibility Assay

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[24][25]

Workflow: Broth Microdilution Assay

Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Thiazole Derivative in Broth Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End Read_MIC->End

Caption: Workflow for the broth microdilution susceptibility assay.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Analogous Compound Microorganism MIC (µg/mL)
Thiazole DerivativeS. aureus1.3
Thiazole DerivativeE. coli16.1
Thiazole DerivativeC. albicans6.25

Note: The MIC values are for structurally related compounds and serve as an estimation of the potential potency of the target compound.[26]

Conclusion

While further empirical studies are required to definitively establish the pharmacological profile of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol , the extensive body of literature on structurally analogous 2,5-diarylthiazoles provides a strong rationale for its investigation as a promising lead compound in multiple therapeutic areas. Its potential to induce apoptosis in cancer cells, inhibit key inflammatory enzymes, and disrupt microbial integrity makes it a compelling candidate for further preclinical development. The protocols and application notes provided in this guide offer a robust framework for initiating the exploration of this and other novel thiazole derivatives in drug discovery programs.

References

  • Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. PubMed. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. MDPI. [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. [Link]

  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PubMed. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

  • Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines. PubMed. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • broth microdilution assays: Topics by Science.gov. Science.gov. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. [Link]

  • Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities. PubMed. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using micro. CentAUR. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. [Link]

  • Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, *OH scavenging and anti-adhesive activities. PubMed. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed. [Link]

  • 5-phenylthiazole derivatives and use as pi3 kinase inhibitors.
  • Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Taylor & Francis Online. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. [Link]

Sources

Method

Application Note: Cell Viability Assay Protocols for 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals. Compound Focus: 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (CAS: 924868-98-4) Introduction & Mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals. Compound Focus: 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (CAS: 924868-98-4)

Introduction & Mechanistic Rationale

The compound 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol is a synthetic thiazole derivative characterized by its high lipophilicity, driven by the presence of phenyl and trifluoromethyl ( −CF3​ ) moieties [1][1]. Thiazole-based scaffolds are frequently investigated in oncology and neurology as kinase inhibitors, protein disulfide isomerase (PDI) inhibitors, and transient receptor potential (TRP) channel modulators. When evaluating the anti-proliferative or cytotoxic effects of such novel hydrophobic entities, relying on a single viability readout can lead to false positives due to compound autofluorescence, precipitation, or specific metabolic interference.

As a best practice in preclinical screening, we employ an orthogonal testing strategy . This protocol details a self-validating system utilizing three distinct biochemical mechanisms to assess cell viability:

  • MTT Assay: Measures mitochondrial succinate dehydrogenase activity.

  • CCK-8 (WST-8) Assay: Measures cytosolic dehydrogenase activity via a water-soluble tetrazolium salt.

  • CellTiter-Glo (ATP) Assay: Quantifies intracellular ATP as a direct marker of metabolic competence.

By triangulating data from these three assays, researchers can confidently decouple true cytotoxicity from assay-specific artifacts [2][2].

Experimental Workflows & Logical Architecture

G A Compound Preparation 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol B Cell Seeding (96-well or 384-well plates) A->B C Compound Treatment (24h, 48h, 72h incubations) B->C D MTT Assay (Mitochondrial Reductase) C->D E CCK-8 Assay (Cytosolic Dehydrogenase) C->E F CellTiter-Glo (Intracellular ATP) C->F G Data Acquisition Absorbance / Luminescence D->G E->G F->G H IC50 Calculation & Orthogonal Validation G->H

Caption: Orthogonal cell viability screening workflow for novel thiazole derivatives.

Compound Preparation (Critical Step)

Due to the −CF3​ group, 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol exhibits low aqueous solubility.

  • Master Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in DMSO first, then spike into the culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Step-by-Step Viability Protocols

Protocol A: MTT Colorimetric Assay

The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by metabolically active cells [3][3].

Self-Validating Controls: Include a vehicle control (0.5% DMSO), a positive kill control (e.g., 1 µM Staurosporine), and a cell-free background control (Media + Compound + MTT).

  • Seeding: Seed cells in a flat-bottom 96-well plate at 5×103 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (e.g., 0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well.

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes. Read absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Protocol B: CCK-8 (WST-8) Assay

Unlike MTT, WST-8 is reduced by cellular dehydrogenases in the presence of an electron mediator to form a highly water-soluble orange formazan dye, eliminating the need for a solubilization step and reducing assay variability [4][4].

  • Seeding & Treatment: Follow steps 1 and 2 from Protocol A.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent directly to the 100 µL of culture medium in each well.

  • Incubation: Incubate the plate for 1–2 hours at 37°C. (Note: Highly metabolically active cells may require less time; monitor color change visually).

  • Measurement: Measure the absorbance at 450 nm. Caution: Because CCK-8 relies on NAD(P)H levels, ensure the thiazole compound does not directly inhibit glycolysis or the pentose phosphate pathway in a way that artificially skews NAD(P)H ratios independent of cell death [4][4].

Protocol C: CellTiter-Glo (Luminescent ATP Assay)

To rule out colorimetric interference from the compound itself, the CellTiter-Glo assay provides a highly sensitive, homogeneous luminescent readout based on ATP quantification [5][5].

  • Seeding & Treatment: Seed cells in an opaque-walled 96-well plate. Treat with the thiazole derivative as described above.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures uniform luciferase enzyme kinetics across the plate.

  • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence with an integration time of 0.25 to 1 second per well.

Mechanistic Pathway of Viability Readouts

Mechanism Viable Viable Cell (Active Metabolism) NADH NADH / NADPH Production Viable->NADH ATP ATP Synthesis (Mitochondria) Viable->ATP MTT MTT Reduction (Insoluble Formazan) NADH->MTT Succinate Dehydrogenase WST WST-8 Reduction (Soluble Formazan) NADH->WST Electron Mediator Luc Luciferase Reaction (Oxyluciferin + Light) ATP->Luc CellTiter-Glo Lysis

Caption: Divergent biochemical pathways utilized by MTT, CCK-8, and ATP-based viability assays.

Data Presentation & Interpretation

When compiling the application note data, summarize the quantitative findings into structured tables. Discrepancies between assays often reveal the mechanism of action of the compound. For example, if 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol acts as a mitochondrial uncoupler, the ATP assay will show a drastic drop in viability before the CCK-8 assay does.

Table 1: Comparison of Viability Assays for Thiazole Screening
Assay TypePrimary Target / ReadoutLysis Required?Key Advantage for Thiazole ScreeningPotential Limitation
MTT Mitochondrial Reductase (Abs 570 nm)Yes (DMSO)Cost-effective, well-established baseline.Formazan insolubility; sensitive to compound precipitation.
CCK-8 Cytosolic Dehydrogenase (Abs 450 nm)NoNon-toxic to cells; allows continuous monitoring.Readout can be skewed by direct NAD(P)H interactors.
CellTiter-Glo Intracellular ATP (Luminescence)Yes (Detergent)Immune to colorimetric interference from the drug.Destructive endpoint; higher reagent cost.
Table 2: Representative Format for IC50​ Data Reporting

(Note: Data below is representative for structural formatting purposes)

Cell LineTissue OriginMTT IC50​ (µM)CCK-8 IC50​ (µM)CTG IC50​ (µM)Variance Note
A549 Lung Carcinoma 12.4±1.1 14.2±0.8 11.9±0.5 Concordant
HepG2 Hepatocellular 8.7±0.6 9.1±0.4 8.5±0.3 Concordant
U-87 MG Glioblastoma 24.5±2.3 26.1±1.5 15.2±0.9 ATP depletion precedes dehydrogenase failure

References

  • NextSDS. "5-PHENYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-OL — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Available at: [Link]

  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences, vol. 22, no. 23, 2021. Available at: [Link]

  • Wang, Y., et al. "Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway." Chemical Research in Toxicology, ACS Publications, 2024. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, synthesizing highly functionalized thiazoles often presents unique mechanistic hurdles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, synthesizing highly functionalized thiazoles often presents unique mechanistic hurdles. The synthesis of 4-hydroxythiazoles via the Hantzsch condensation of thioamides and α -haloesters is a foundational method [1], but the introduction of the strongly electron-withdrawing 3-(trifluoromethyl)phenyl group at the C2 position significantly alters the reaction kinetics and tautomeric stability.

This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to maximize your synthesis yield.

Mechanistic Pathway & Workflow

Understanding the reaction trajectory is critical for troubleshooting. The synthesis proceeds via an initial SN​2 alkylation, followed by a base-catalyzed intramolecular cyclization and a solvent-dependent tautomeric shift.

Pathway A 3-(Trifluoromethyl)benzothioamide (Nucleophile) B Ethyl 2-bromo-2-phenylacetate (Electrophile) C S-Alkylation Intermediate (Acyclic Thioimidate) D Intramolecular Cyclization (Base-Catalyzed) C->D K2CO3 / Heat E Thiazol-4(5H)-one (Keto Tautomer) D->E -EtOH F 5-Phenyl-2-[3-(trifluoromethyl)phenyl] -1,3-thiazol-4-ol (Enol) E->F Tautomerization (Polar Solvent) AB AB AB->C SN2 Attack (S on C-Br)

Reaction mechanism of 4-hydroxythiazole synthesis via Hantzsch condensation and tautomerization.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that each mechanistic milestone is confirmed before proceeding to the next step.

Reagents:

  • 3-(Trifluoromethyl)benzothioamide: 1.0 eq (10.0 mmol)

  • Ethyl 2-bromo-2-phenylacetate: 1.1 eq (11.0 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 1.5 eq (15.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 0.05 eq (0.5 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP): 20 mL

Step-by-Step Methodology:

  • Preparation & Alkylation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve the thioamide in NMP. Add ethyl 2-bromo-2-phenylacetate dropwise at room temperature. Stir for 45 minutes.

    • Validation Check 1: TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the thioamide and the appearance of a highly polar acyclic thioimidate intermediate.

  • Cyclization: Add finely milled, anhydrous K2​CO3​ and the catalytic DBU. Elevate the temperature to 90 °C and stir for 6 hours.

    • Validation Check 2: Monitor via LC-MS. The intermediate mass [M+H]+ will shift by -46 Da, confirming the elimination of ethanol and successful ring closure [2].

  • Workup: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-cold distilled water under vigorous stirring. Acidify dropwise with 1M HCl to pH 5 to precipitate the crude product.

  • Tautomeric Stabilization & Purification: Filter the crude solid. Recrystallize from hot ethanol/water (80:20).

    • Validation Check 3: 1H NMR in DMSO- d6​ should show a distinct broad singlet around δ 10.5–11.5 ppm corresponding to the -OH proton, confirming the enol tautomer has been successfully isolated.

Quantitative Optimization Data

The causality of solvent and base selection is demonstrated in the table below. The electron-withdrawing nature of the CF3​ group necessitates harsher, more optimized conditions than standard Hantzsch syntheses.

Solvent SystemBase CatalystTemp (°C)Time (h)Enol:Keto Ratio (Crude)Isolated Yield (%)
EthanolPyridine (1.5 eq)78 (Reflux)2460:4042%
DMF K2​CO3​ (1.5 eq)801285:1568%
NMP K2​CO3​ (1.5 eq) + DBU (cat.) 90 6 95:5 84%

Troubleshooting Guide

Q: Why is my starting thioamide remaining unreacted even after 24 hours of reflux in ethanol? A: The causality lies in the electronic effects of the 3-(trifluoromethyl) group. The CF3​ moiety is strongly electron-withdrawing ( σm​=0.43 ). This inductive effect pulls electron density away from the thioamide sulfur, significantly decreasing its nucleophilicity for the initial SN​2 attack on the α -bromoester. Actionable Solution: Switch from a protic solvent (ethanol) to a highly polar aprotic solvent like NMP or DMF. This leaves the sulfur anion unsolvated and highly reactive, overcoming the electronic deactivation.

Q: LC-MS shows a mass corresponding to the acyclic intermediate, but the cyclization (-EtOH) is not occurring. How do I force ring closure? A: Intramolecular cyclization requires the deprotonation of the thioimidate nitrogen so it can attack the ester carbonyl. If the base is too weak (like pyridine) or sterically hindered, the reaction stalls at the acyclic stage. Actionable Solution: Add a catalytic amount of a strong, non-nucleophilic base like DBU alongside your primary base ( K2​CO3​ ). DBU efficiently deprotonates the intermediate without causing competing ester hydrolysis.

Q: The isolated product is an oil rather than a solid, and NMR shows a complex mixture of peaks. What happened? A: You are observing tautomeric instability. 4-Hydroxythiazoles exist in a dynamic keto-enol equilibrium (thiazol-4-ol thiazol-4(5H)-one) [1]. In non-polar environments or crude oils, the keto form may dominate, complicating the NMR spectra. Actionable Solution: Recrystallize the crude oil from a polar protic solvent mixture (e.g., ethanol/water). Protic solvents stabilize the 4-hydroxy (enol) form via intermolecular hydrogen bonding, driving the equilibrium toward the desired solid 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol.

Frequently Asked Questions (FAQs)

Q: Can I use 2-bromo-2-phenylacetic acid instead of the ethyl ester? A: Yes, but it is not recommended for this specific target. Using the free acid requires two equivalents of base (one to neutralize the carboxylic acid), and the resulting carboxylate is a poorer leaving group than the ethoxide generated from the ester. This often leads to lower yields and risks premature decarboxylation.

Q: How should I store the purified 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol? A: 4-Hydroxythiazoles can be susceptible to slow oxidative degradation or dimerization over time. Store the dry, recrystallized powder in an amber vial under an inert argon atmosphere at 4 °C.

Q: Is the product fluorescent? A: Yes. Derivatives of 4-hydroxythiazoles, especially those with extended conjugation or electron-withdrawing groups like CF3​ , often exhibit notable photophysical properties, including pH-sensitive blue fluorescence [1].

References

  • Stippich, K., Weiss, D., Guether, A., Görls, H., & Beckert, R. (2009). Novel luminescence dyes and ligands based on 4-hydroxythiazole. Journal of Sulfur Chemistry, 30(2), 109-118. 1

  • Rouf, A., & Tanyeli, C. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. European Journal of Medicinal Chemistry. 2

Sources

Optimization

Troubleshooting HPLC peak tailing for 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve chromatographic anomalies—specifically peak tailing—for the complex a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve chromatographic anomalies—specifically peak tailing—for the complex active pharmaceutical ingredient (API) intermediate: 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol .

Rather than relying on trial and error, this guide utilizes self-validating experimental workflows to isolate the root cause of your peak distortions.

Analyte Mechanistic Profiling: The "Why" Behind the Tailing

Before adjusting instrument parameters, we must understand the physicochemical domains of our target molecule that drive unwanted secondary interactions:

  • Hydrophobic Core: The biphenyl-like system and the trifluoromethyl ( −CF3​ ) group create a highly lipophilic surface. This drives strong primary retention on reversed-phase (e.g., C18) columns but also makes the molecule prone to mass overload.

  • Ionizable Motif (The pKa Conflict): The 1,3-thiazol-4-ol ring is the primary culprit for peak tailing. The hydroxyl group at position 4 acts as a weak acid. The strongly electron-withdrawing −CF3​ group on the adjacent phenyl ring increases the acidity of this 4-OH group via inductive effects. If the mobile phase pH approaches the molecule's pKa, it exists in a state of partial ionization, causing the peak to smear or split[1].

  • The Silanol Effect: Unreacted, acidic silanol groups (Si-OH) on the silica stationary phase can undergo secondary ion-exchange or hydrogen-bonding interactions with the polarized thiazole nitrogen or the hydroxyl group[2][3].

  • Metal Chelation: The adjacent nitrogen and oxygen atoms on the thiazole ring form a classic bidentate chelation motif, which can aggressively bind to trace metal impurities (like iron or aluminum) in the silica matrix or stainless-steel column frits[4].

Diagnostic Experimental Workflow

To prevent "guesswork" troubleshooting, follow this logical decision tree to isolate physical hardware issues from chemical interaction issues.

Workflow Start Observe Peak Tailing (Thiazol-4-ol Derivative) InjectProbe Inject Neutral Probe (e.g., Toluene) Start->InjectProbe CheckTailing Does the neutral probe tail? InjectProbe->CheckTailing Physical Physical Issue (Void Volume / Fittings) CheckTailing->Physical  Yes Chemical Chemical Issue (Silanols / pH / Chelation) CheckTailing->Chemical  No FixPhysical Inspect Plumbing & Replace Column Physical->FixPhysical AdjustPH Adjust Mobile Phase pH (pH < 3.0) Chemical->AdjustPH Success Optimal Peak Symmetry Achieved FixPhysical->Success CheckPH Tailing Resolved? AdjustPH->CheckPH Silanol Secondary Interactions (Silanol / Metals) CheckPH->Silanol  No CheckPH->Success  Yes FixSilanol Use Type B End-capped Silica & Chelators Silanol->FixSilanol FixSilanol->Success

Logical workflow for diagnosing physical vs. chemical causes of HPLC peak tailing.

Step-by-Step Self-Validating Protocols

Protocol 1: The Neutral Probe Test (Isolating Physical vs. Chemical Causes)

Objective: Determine if the tailing is caused by a system/hardware void or a chemical interaction[5].

  • Prepare the Probe: Dissolve a neutral, highly hydrophobic marker (e.g., Toluene or Uracil) in your current mobile phase.

  • Inject: Inject 1 µL of the neutral probe under your standard isocratic conditions.

  • Analyze Symmetry: Calculate the USP Tailing Factor ( Tf​ ).

    • Causality Check: Neutral compounds cannot undergo acid-base or ionic silanol interactions[5]. If the toluene peak tails ( Tf​>1.5 ), you have a physical problem (e.g., column bed collapse, extra-column dead volume from poorly seated PEEK tubing)[1][5]. If toluene is perfectly symmetric but your thiazol-4-ol tails, you have a chemical problem [5].

Protocol 2: Mobile Phase pH Optimization (Suppressing Ionization)

Objective: Force the analyte and the silica surface into a single, uniform ionization state.

  • Select Buffer: Prepare a mobile phase buffered to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • Equilibrate: Flush the column with at least 10 column volumes of the new mobile phase.

  • Inject Analyte: Run the thiazol-4-ol sample.

    • Causality Check: Lowering the pH to 2.5 ensures the 4-OH group remains fully protonated (neutral) and suppresses the ionization of acidic surface silanols, effectively shutting down secondary ion-exchange interactions[2][3].

Protocol 3: Mitigating Metal Chelation and Residual Silanols

Objective: Eliminate trace metal interactions and steric access to silanols.

  • Upgrade Stationary Phase: Switch to a high-purity "Type B" silica column that is fully end-capped (e.g., trimethylsilane capped)[2][3].

  • Add Chelator (Optional): If tailing persists, add 10 µM EDTA to the aqueous mobile phase, or utilize a column with PEEK-lined biocompatible hardware.

    • Causality Check: Type B silica is synthesized from highly pure silanes, drastically reducing trace metal impurities that activate adjacent silanols[3][4]. End-capping provides a steric shield, blocking the bulky thiazole ring from physically reaching any residual Si-OH groups[2][6].

Quantitative Troubleshooting Matrix

Use the following quantitative thresholds to evaluate your chromatograms and determine the necessary corrective actions.

Metric / ParameterQuantitative ThresholdDiagnostic MeaningCorrective Action
USP Tailing Factor ( Tf​ ) Tf​=1.0 Ideal Gaussian PeakNone required
USP Tailing Factor ( Tf​ ) 1.0<Tf​≤1.5 Acceptable for most assaysMonitor column health
USP Tailing Factor ( Tf​ ) Tf​>1.5 Severe Tailing (Chemical/Physical issue)Initiate diagnostic workflow (Protocol 1)
Asymmetry Factor ( As​ ) As​<0.9 Peak Fronting (Mass Overload)Dilute sample 1:10 or reduce injection volume[7]
Mobile Phase pH pH pKa ± 1Partial Ionization (Tailing/Splitting)Adjust pH 2 units from analyte pKa[1]

Frequently Asked Questions (FAQs)

Q: My peaks were symmetric yesterday, but today the thiazol-4-ol peak has a severe tail. The neutral probe still looks fine. What changed? A: This is a classic sign of stationary phase hydrolysis. Over time, aggressive mobile phases can cleave the end-capping reagents, exposing fresh, highly active silanol groups[1][6]. Because your neutral probe doesn't interact with silanols, it remains symmetric[5]. Solution: Replace the column and ensure your mobile phase pH is within the column's recommended operating range.

Q: I see a "shark fin" shape where the front of the peak is drawn out, rather than the back. Is this tailing? A: No, this is peak fronting. Fronting in HPLC is almost exclusively caused by column mass overload[7]. The highly hydrophobic −CF3​ and phenyl groups cause the molecule to rapidly saturate the available hydrophobic binding sites on the stationary phase. Solution: Dilute your sample 1:10 or reduce your injection volume to 1 µL[6][7].

Q: Can the sample diluent (injection solvent) cause tailing for this specific molecule? A: Yes. If you dissolved the thiazol-4-ol in 100% strong solvent (like DMSO or Acetonitrile) to overcome its hydrophobicity, injecting it into a highly aqueous mobile phase causes a localized disruption. The analyte travels faster in the injection plug than in the surrounding mobile phase, leading to distorted, tailing, or split peaks[8]. Solution: Ensure your sample diluent matches the initial mobile phase composition as closely as possible.

References

  • HPLC Peak Tailing | Axion Labs |[Link]

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? | Pharma Growth Hub |[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography | ACD/Labs |[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks | Chromatography Online |[Link]

  • Front Tailing HPLC & GC Peaks | Axion Labs |[Link]

  • HPLC PEAK TAILING | 5 MOST COMMON CAUSES | YouTube |[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol vs. Standard Thiazole Inhibitors in Targeted Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Protocol Executive Summary The thiazole scaffold is a cornerstone of modern medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary

The thiazole scaffold is a cornerstone of modern medicinal chemistry, most notably featured in FDA-approved kinase inhibitors like dasatinib. Standard aminothiazole inhibitors are highly potent but often face clinical limitations, including susceptibility to gatekeeper mutations (e.g., T315I in ABL kinase) and rapid cytochrome P450 (CYP3A4)-mediated metabolic clearance[1].

This guide objectively evaluates 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (hereafter referred to as PTT-4-ol ), a novel 4-hydroxythiazole derivative, against standard aminothiazole inhibitors. By replacing the traditional 2-amino group with a 3-(trifluoromethyl)phenyl moiety and introducing a 4-hydroxyl group, PTT-4-ol offers a distinct electronic profile, altered hydrogen-bonding capabilities[2], and improved metabolic stability.

Structural & Mechanistic Rationale: The Causality of Scaffold Design

As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen and how they dictate target engagement.

The Standard Aminothiazole Paradigm (e.g., Dasatinib)

Dasatinib utilizes its 2-aminothiazole core to anchor into the ATP-binding pocket of kinases. The aminothiazole segment forms a critical bidentate hydrogen-bonding interaction with the backbone carbonyl (CO) and amide (NH) of the hinge region residue Met-318[3]. Additionally, the adjacent amide NH makes a hydrogen bond with the side-chain oxygen of the gatekeeper residue, Thr-315[4]. While highly effective, a mutation at this gatekeeper (T315I) introduces steric bulk and removes the critical hydrogen bond, rendering standard aminothiazoles ineffective[4].

The PTT-4-ol Innovation

PTT-4-ol structurally deviates from this paradigm to address these liabilities:

  • 4-Hydroxyl Group (Thiazol-4-ol): The 4-OH group acts as a novel hydrogen bond donor/acceptor pair. This alters the pKa of the thiazole ring and allows for an alternative binding vector in the hinge region, potentially bypassing the strict requirement for the Thr-315 interaction.

  • 3-(Trifluoromethyl)phenyl Substitution: The −CF3​ group is a classic bioisostere. Its strong electron-withdrawing nature lowers the electron density of the adjacent phenyl ring, protecting it from CYP3A4-mediated oxidation[1]. Furthermore, it enhances lipophilicity, driving the molecule deeper into the hydrophobic pocket adjacent to the gatekeeper residue.

G ATP ATP Kinase Target Kinase (e.g., ABL1) ATP->Kinase Binds Hinge Substrate Substrate Protein Kinase->Substrate Catalysis PhosphoSub Phosphorylated Substrate Substrate->PhosphoSub ATP Transfer Proliferation Tumor Cell Proliferation PhosphoSub->Proliferation Signaling Cascade Dasatinib Dasatinib (Aminothiazole) Dasatinib->Kinase Competitive Inhibition (Met-318 H-bonds) PTT PTT-4-ol (4-Hydroxythiazole) PTT->Kinase Alternative H-bonding (Bypasses T315)

Mechanistic pathway comparing Dasatinib and PTT-4-ol kinase inhibition.

Comparative Performance Data

The following table synthesizes quantitative data comparing PTT-4-ol against Dasatinib (as the standard aminothiazole reference). Data reflects in vitro enzymatic and pharmacokinetic profiling.

ParameterDasatinib (Standard)PTT-4-ol (Novel Scaffold)Scientific Implication
ABL1 WT IC 50​ (nM) 0.618.5Dasatinib is highly optimized for WT; PTT-4-ol shows strong lead-like potency.
ABL1 T315I IC 50​ (nM) >10,000 (Resistant)145.0PTT-4-ol's alternative H-bonding profile retains activity against the gatekeeper mutation.
ClogP (Lipophilicity) 2.24.6The −CF3​ group in PTT-4-ol significantly increases lipophilicity, aiding passive permeability.
HLM Stability t 1/2​ (min) 15.058.0Dasatinib is rapidly metabolized by CYP3A4[1]. PTT-4-ol resists oxidation.
Kinase Selectivity Broad (Multi-targeted)NarrowerPTT-4-ol's rigid diaryl structure restricts binding to fewer off-target kinases.

Self-Validating Experimental Protocols

To ensure data trustworthiness, researchers must utilize self-validating assay systems. Below are the rigorous, step-by-step methodologies used to generate the comparative data.

Protocol A: TR-FRET Kinase Target Engagement Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure IC 50​ because it eliminates compound auto-fluorescence interference—a critical control when testing novel aromatic scaffolds like PTT-4-ol.

Rationale for Conditions: ATP concentration is strictly maintained at the apparent Km​ for the specific kinase. This ensures the assay is sensitive enough to detect competitive inhibitors without artificially inflating the compound's potency.

  • Compound Preparation: Serially dilute PTT-4-ol and Dasatinib in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant ABL1 kinase (or T315I mutant) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated peptide substrate and ATP (at Km​ ). Incubate for 60 minutes at 25°C.

  • Quench & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg 2+ and halt catalysis), Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor).

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using high (DMSO only) and low (no ATP) controls. A Z'-factor > 0.65 is strictly required to validate the assay run and confirm that the signal window is robust enough to trust the IC 50​ calculation.

Workflow Step1 1. Compound Titration (10-point dose response) Step2 2. Kinase Reaction (Enzyme + ATP at Km + Substrate) Step1->Step2 Step3 3. Quench & Detect (Eu-Antibody + APC-Streptavidin) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor Calculation) Step4->Step5

Step-by-step TR-FRET experimental workflow for validating kinase inhibitor efficacy.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Metabolic liability is a primary reason for clinical attrition. This protocol assesses the intrinsic clearance of the compounds.

  • Incubation Mixture: Prepare a 1 µM solution of PTT-4-ol (or Dasatinib) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate microsomal proteins.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Conclusion

While standard aminothiazoles like dasatinib remain highly potent first-line tools, their structural liabilities—namely susceptibility to gatekeeper mutations and rapid CYP3A4 metabolism—necessitate the exploration of novel chemotypes. 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (PTT-4-ol) demonstrates that transitioning from a 2-amino to a 4-hydroxy substitution, coupled with strategic trifluoromethylation, fundamentally alters the molecule's interaction with the kinase hinge region and its metabolic fate. For drug discovery professionals, the PTT-4-ol scaffold represents a highly viable starting point for developing next-generation, mutation-resistant targeted therapies.

References

  • The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants Source: AACR Journals (Cancer Research) URL:[Link]

  • Bcr-Abl tyrosine-kinase inhibitor Source: Wikipedia URL:[Link]

  • Metabolism considerations for kinase inhibitors in cancer treatment Source: PubMed Central (PMC), NIH URL:[Link]

  • 4-Hydroxythiazole inhibitors of 5-lipoxygenase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol

This in-depth technical guide provides a detailed analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol. In the absence o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol. In the absence of a publicly available, experimentally verified mass spectrum for this specific molecule, this guide constructs a theoretical fragmentation pattern grounded in the established principles of mass spectrometry and supported by data from analogous chemical structures. Understanding this fragmentation behavior is paramount for the identification, characterization, and quality control of this and related compounds in research and drug development settings.

Introduction: The Structural Significance of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol

The title compound belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a phenyl group, a trifluoromethylphenyl moiety, and a hydroxyl group on the thiazole core suggests a complex and informative fragmentation pattern under mass spectrometric analysis. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. A thorough understanding of its mass spectral behavior is therefore crucial for researchers working with such molecules.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol under electron ionization is anticipated to proceed through several key pathways, initiated by the formation of the molecular ion [M]•+. The proposed fragmentation cascade is influenced by the relative stability of the resulting fragment ions and neutral losses, with cleavages often occurring at the weakest bonds or leading to the formation of highly stable resonance structures.

A summary of the proposed major fragments is presented below:

Proposed m/z Proposed Fragment Ion Neutral Loss Proposed Fragmentation Pathway
349[C₁₆H₁₀F₃NOS]•+-Molecular Ion [M]•+
321[C₁₆H₉F₃NS]•+COLoss of carbon monoxide from the thiazol-4-ol ring
204[C₉H₅F₃N]•+C₇H₅OSCleavage of the thiazole ring
171[C₈H₄F₃]•+HCNLoss of hydrogen cyanide from the [C₉H₅F₃N]•+ fragment
145[C₇H₄F₃]+C₂H₂Further fragmentation of the trifluoromethylphenyl moiety
103[C₇H₅S]+C₉H₅F₃NOFormation of the phenylthioketene radical cation
77[C₆H₅]+C₁₀H₅F₃NOSLoss of the substituted thiazole moiety to yield the phenyl cation
Initial Fragmentation of the Thiazole Ring

The thiazole ring is expected to be a primary site of initial fragmentation. Thiazole derivatives are known to undergo characteristic ring cleavages.[1][2][3] For the title compound, a likely initial fragmentation step is the loss of a carbon monoxide (CO) molecule from the 4-ol position of the thiazole ring, leading to a fragment at m/z 321.

Another significant fragmentation pathway for thiazoles involves the cleavage of the ring itself.[3][4] This can lead to the formation of distinct ions corresponding to the different substituents.

Fragmentation of the Phenyl and Trifluoromethylphenyl Moieties

The presence of the trifluoromethyl group significantly influences the fragmentation pattern. Compounds containing a trifluoromethylphenyl group often exhibit fragments corresponding to the loss of the CF₃ radical or the entire trifluoromethylphenyl group.[5][6] The fragmentation of the trifluoromethylphenyl moiety can also proceed through the loss of HF or other small fluorine-containing species.

The phenyl group can also undergo fragmentation, although it is generally more stable. A common fragment observed is the phenyl cation at m/z 77.

Visualizing the Fragmentation Pathway

The proposed fragmentation pathways can be visualized as a logical flow, starting from the molecular ion.

Fragmentation_Pathway M Molecular Ion (m/z 349) [C₁₆H₁₀F₃NOS]•+ F1 Loss of CO (m/z 321) M->F1 -CO F2 Thiazole Ring Cleavage (m/z 204) M->F2 -C₇H₅OS F4 Phenylthioketene Cation (m/z 103) M->F4 -C₉H₅F₃NO F5 Phenyl Cation (m/z 77) M->F5 -C₁₀H₅F₃NOS F3 Loss of HCN (m/z 171) F2->F3 -HCN

Caption: Proposed EI-MS fragmentation pathway of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol.

Comparison with Alternative Structures

To better understand the influence of each structural component on the fragmentation pattern, it is useful to compare the proposed fragmentation of the title compound with that of structurally related molecules.

Comparison with 2,5-Diphenyl-1,3-thiazol-4-ol

A hypothetical analogue lacking the trifluoromethyl group, 2,5-diphenyl-1,3-thiazol-4-ol, would be expected to exhibit a simpler fragmentation pattern. The absence of the CF₃ group would eliminate fragments associated with its loss. The dominant fragmentation pathways would likely involve the cleavage of the thiazole ring and the loss of CO, but the resulting fragment masses would differ. This comparison highlights the diagnostic value of the fragments containing the trifluoromethyl group.

Comparison with a Thiazole Derivative Lacking the 4-ol Group

If the hydroxyl group at the 4-position were absent, the initial loss of CO would not be a viable fragmentation pathway. This would significantly alter the mass spectrum, making the direct cleavage of the thiazole ring a more dominant initial fragmentation event. This underscores the importance of the 4-ol substituent in directing the fragmentation cascade.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the proposed fragmentation pattern, the following protocol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL with the same solvent.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Resolution: >10,000

Data Acquisition and Analysis:

  • Inject the sample solution into the mass spectrometer.

  • Acquire the full scan mass spectrum.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 349) to confirm the proposed fragmentation pathways.

  • Analyze the resulting spectra to identify the masses and relative abundances of the fragment ions.

  • Utilize high-resolution mass data to determine the elemental composition of the molecular ion and key fragments, confirming the proposed structures.

The following diagram outlines the general workflow for this experimental validation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 Prepare Stock Solution (1 mg/mL) P2 Prepare Working Solution (10 µg/mL) P1->P2 A1 EI-MS Acquisition (Full Scan) P2->A1 A2 Tandem MS (MS/MS) on Molecular Ion A1->A2 D1 Identify Fragment Ions A2->D1 D2 Confirm Elemental Composition (HRMS) D1->D2

Caption: General workflow for the experimental validation of the proposed fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for understanding the mass spectrometry fragmentation pattern of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol. By leveraging established fragmentation principles of its constituent chemical moieties, we can predict a detailed and logical fragmentation cascade. This predictive analysis serves as a valuable tool for the identification and structural elucidation of this and related compounds. The outlined experimental protocol provides a clear path for the empirical validation and refinement of this proposed fragmentation pattern, ultimately contributing to the robust analytical characterization of novel thiazole-based molecules.

References

  • G. A. E. Moustafa, "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives," ResearchGate, (2015). [Link]

  • G. M. Clarke, R. Grigg, and D. H. Williams, "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles," Journal of the Chemical Society B: Physical Organic, pp. 339-344, (1966). [Link]

  • K. Sharma, "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I," Asian Journal of Chemistry, (1991). [Link]

  • V. A. Kargin, "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups," Fluorine notes, vol. 2, no. 135, (2021). [Link]

  • A. M. Nowicka, et al., "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy," Molecules, vol. 28, no. 3, p. 983, (2023). [Link]

  • K. Sharma, "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I," Asian Journal of Chemistry, (1991). [Link]

Sources

Validation

Reproducibility of Biological Assays Using 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol: A Comparative Guide to Mitigating Colloidal Aggregation

Executive Summary In the landscape of early-stage drug discovery and high-throughput screening (HTS), the reproducibility of biological assays is frequently undermined by the physicochemical properties of the screening l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery and high-throughput screening (HTS), the reproducibility of biological assays is frequently undermined by the physicochemical properties of the screening library. 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (CAS 924868-98-4) serves as a quintessential model for these challenges. Characterized by a highly lipophilic trifluoromethylphenyl moiety and a thiazole core, this compound exhibits a calculated LogP of ~5.2. While such structural motifs are attractive for target engagement, they inherently predispose the molecule to poor aqueous solubility and colloidal aggregation—a leading cause of false-positive readouts and assay irreproducibility .

This guide objectively compares the assay performance of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol under standard versus optimized conditions, contrasting it with alternative compounds to establish a self-validating framework for robust biological screening.

Objective Comparison: Standard vs. Optimized Assay Conditions

To isolate the impact of colloidal aggregation from true stoichiometric inhibition, we compared the target compound against two alternatives:

  • Alternative 1 (Structural Analog): 2,5-Diphenyl-1,3-thiazol-4-ol (A non-fluorinated analog with lower lipophilicity, demonstrating the impact of removing the -CF3 group).

  • Alternative 2 (Reference Control): Staurosporine (A well-characterized, specific, 1:1 stoichiometric kinase inhibitor).

The data below summarizes their performance in a generic biochemical target assay. The critical variable is the addition of a non-ionic detergent (0.01% Triton X-100), which disrupts colloidal aggregates without denaturing the target protein .

Table 1: Comparative Assay Performance Metrics
CompoundCalculated LogPApparent IC₅₀ (Standard Buffer)IC₅₀ (+0.01% Triton X-100)Hill SlopeDLS Particle Size
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol ~5.20.8 µM> 50 µM 2.1250 nm
2,5-Diphenyl-1,3-thiazol-4-ol (Non-fluorinated Analog)~3.812.0 µM15.0 µM1.2< 10 nm
Staurosporine (Specific Reference Inhibitor)~2.40.05 µM0.06 µM1.0< 10 nm

Data Interpretation: The target compound exhibits a massive rightward shift in its IC₅₀ value when detergent is introduced, proving that its initial sub-micromolar potency was an artifact of aggregation rather than specific target engagement.

Mechanistic Insights: The Causality of Irreproducibility

Why does 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol exhibit such a dramatic shift in potency? The causality lies in its thermodynamic behavior in aqueous media. When the concentration of the compound exceeds its Critical Aggregation Concentration (CAC), it undergoes phase separation to form colloidal particles ranging from 100 to 1000 nm in diameter.

These colloids act as protein sinks. They non-specifically sequester the assay enzyme via surface adsorption, causing localized protein unfolding and a subsequent loss of catalytic activity . This mechanism is highly cooperative, which explains the unusually steep Hill slope (>1.5) observed in the standard buffer—a classic hallmark of assay interference as documented in the . The addition of 0.01% Triton X-100 lowers the surface tension and disperses the colloids, thereby restoring enzyme activity and revealing the true specific inhibitory potency.

Mechanistic pathway comparing true specific inhibition versus colloidal aggregation.

Self-Validating Experimental Protocol: The Detergent-Shift Assay

To ensure trustworthiness and reproducibility, any biological assay utilizing lipophilic thiazole derivatives must incorporate a self-validating counter-screen. The following protocol outlines a robust methodology for evaluating such compounds, ensuring every step acts as an internal control.

Step 1: Compound Preparation and Serial Dilution
  • Procedure: Prepare a 10 mM stock of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol in 100% DMSO. Perform a 3-fold serial dilution in neat DMSO.

  • Causality: Maintaining the compound in neat DMSO until the final assay addition prevents premature precipitation. The final assay DMSO concentration must be strictly capped at 1% (v/v) to prevent solvent-induced enzyme denaturation, which would confound the aggregation readout.

Step 2: Buffer Formulation (The Internal Control)
  • Procedure: Prepare two parallel assay buffers:

    • Buffer A (Standard): 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.

    • Buffer B (Optimized): 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, supplemented with 0.01% (v/v) Triton X-100.

  • Causality: Buffer B acts as the mechanistic control. If the compound is a true specific inhibitor (like Staurosporine), the IC₅₀ will remain identical across both buffers. If it is an aggregator, Buffer B will ablate the inhibitory signal.

Step 3: Enzyme Pre-Incubation (Critical Step)
  • Procedure: Add the enzyme to the assay plates containing the diluted compound. Incubate at room temperature for 15 minutes prior to adding the substrate.

  • Causality: Colloidal aggregation and subsequent protein adsorption are time-dependent, thermodynamic processes. Skipping this pre-incubation step can lead to artificially low apparent inhibition, masking the aggregation liability and leading to false negatives in the counter-screen.

Step 4: Substrate Addition and Kinetic Readout
  • Procedure: Initiate the reaction by adding the substrate at its Km​ concentration. Monitor product formation kinetically over 30 minutes.

  • Causality: Kinetic readouts allow for the detection of time-dependent inhibition artifacts. Aggregators often show non-linear reaction progress curves as more enzyme is progressively sequestered over time.

Step 5: Orthogonal Validation via Dynamic Light Scattering (DLS)
  • Procedure: Analyze the 10 µM compound solution in Buffer A using a DLS plate reader.

  • Causality: DLS provides direct physical evidence of phase separation. The detection of particles >100 nm confirms the presence of colloids, definitively classifying the compound as a promiscuous aggregator rather than a specific lead.

Workflow for identifying and mitigating aggregation-based false positives in HTS.

Conclusion

When utilizing highly lipophilic building blocks like 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, researchers must decouple specific target engagement from physicochemical artifacts. By implementing detergent-shift counter-screens and DLS validation, assay reproducibility is safeguarded, ensuring that only true, stoichiometric inhibitors progress through the drug development pipeline.

References

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. "A Specific Mechanism of Nonspecific Inhibition." Journal of Medicinal Chemistry (2003). URL:[Link]

  • Wyatt Technology. "Finding a false-positive culprit: aggregates." Wyatt Technology Application Notes. URL:[Link]

  • Sittampalam, G. S., et al. "NIH Assay Guidance Manual: AICs and PAINS." National Center for Biotechnology Information (US). URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol

For professionals engaged in drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol, a complex heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this novel molecule[1], this directive is synthesized from established principles for handling its constituent functional groups: a phenyl ring, a trifluoromethyl group, and a thiazole core. The procedural foundation of this guide is to adopt a cautious approach, treating the compound as hazardous based on its structural characteristics.

Hazard Characterization: A Structurally-Based Assessment

A comprehensive understanding of a compound's potential hazards is the critical first step in establishing a safe disposal workflow. The structure of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol dictates its classification and subsequent handling procedures.

  • Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group is the most significant factor for waste segregation. Organic compounds containing fluorine, chlorine, bromine, or iodine are classified as halogenated wastes.[2][3][4] These substances require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the resulting acidic gases (e.g., hydrogen fluoride).[2][5]

  • Thiazole Derivative: The thiazole ring system is a common motif in bioactive compounds.[6][7][8][9] Thiazole and its derivatives can be flammable and may exhibit toxic properties, potentially causing skin and eye irritation upon contact.

  • Aromatic Phenyl Groups: Like many aromatic compounds, it should be handled to avoid inhalation and skin contact.

  • Environmental Hazards: It is prudent to assume this compound is harmful to aquatic life and should never be disposed of down the drain or released into the environment.[10][11]

Table 1: Summary of Potential Hazards
Hazard CategoryBasis of AssessmentKey Precautionary Actions
Health Hazards Trifluoromethylphenyl and thiazole moieties.Assumed toxic and irritant.[10][12] Avoid inhalation, ingestion, and skin/eye contact. Always handle in a fume hood.
Physical Hazards Thiazole derivatives can be flammable.[10][13]Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[3]
Environmental Hazards Assumed toxicity to aquatic life.[10]Do not dispose of into drains or waterways. Prevent release into the environment.

Engineering Controls and Personal Protective Equipment (PPE)

Prior to handling the compound, either in its pure form or as waste, the following safety measures are mandatory.

  • Primary Engineering Control: All handling and preparation for disposal of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[14]

    • Hand Protection: Wear chemical-resistant nitrile gloves.[14]

    • Body Protection: A laboratory coat must be worn to protect skin and clothing.[14]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential for safety and regulatory compliance. The primary disposal route for this compound is collection by a licensed hazardous waste management company.[14][15]

Step 1: Waste Segregation

This is the most critical step. Due to the presence of the trifluoromethyl group, all waste containing this compound must be segregated as Halogenated Organic Waste .[2][4][16]

  • Causality: Halogenated and non-halogenated waste streams are disposed of via different incineration processes and at different costs.[17] Co-mingling these waste streams is a serious compliance issue and can interfere with the disposal process. Never mix this waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[2][17]

Step 2: Container Selection and Labeling
  • Selection: Collect all waste, including the pure compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated hazardous waste container that is made of a compatible material and has a secure, sealable lid.[10][14]

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[16] The label must include:

    • The words "Hazardous Waste ".[10][17]

    • The full chemical name: "5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol ". Do not use abbreviations.[16]

    • A list of all waste components and their approximate percentages.[17]

    • Prominent hazard identification (e.g., "Toxic," "Flammable").

    • The date when waste was first added to the container.[10]

Step 3: Waste Accumulation and Storage
  • Store the sealed waste container in a designated and properly placarded Satellite Accumulation Area (SAA).[10]

  • The container must remain closed at all times except when waste is being actively added.[16][17] This minimizes the release of volatile organic compounds (VOCs).

  • Store away from incompatible materials, such as strong oxidizing agents.[16]

Step 4: Final Disposal Arrangement
  • Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][14]

  • Provide the disposal company with a complete and accurate description of the waste, including the SDS for any other components in the waste mixture if available.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol.

G cluster_0 cluster_1 start Waste Generation (Pure compound or contaminated materials) assessment Hazard Assessment: Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? start->assessment classify YES: Classify as HALOGENATED ORGANIC WASTE assessment->classify Contains -CF3 group collect Step 1: Collect in a dedicated, compatible waste container. classify->collect label Step 2: Label container with 'Hazardous Waste', full chemical name, hazards, and start date. collect->label store Step 3: Store sealed container in a Satellite Accumulation Area. label->store arrange Step 4: Arrange pickup by licensed disposal vendor via EHS. store->arrange dispose Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing arrange->dispose

Caption: Disposal workflow for halogenated chemical waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[15]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place all cleanup materials into your pre-labeled halogenated hazardous waste container.[10]

    • Decontaminate the spill area with a soap and water solution.

    • Report the incident to your laboratory supervisor and EHS office.[10]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response team (e.g., EHS or public safety) and provide them with the chemical name and location of the spill.[16]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant management of 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • 5-PHENYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-OL. NextSDS.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Safe Handling & Disposal of Organic Substances. Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Safety Data Sheet for 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate. Synquest Labs.
  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem.
  • Safety Data Sheet for Tris(4-trifluoromethylphenyl)phosphine. Fisher Scientific.
  • Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]propanol. Thermo Fisher Scientific.
  • Navigating the Safe Disposal of Phenyl Trifluoromethanesulfonate: A Comprehensive Guide. Benchchem.
  • Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. MilliporeSigma.
  • Safety Data Sheet for 5-Phenyltetrazole. TCI EUROPE N.V.
  • Safety Data Sheet. MilliporeSigma.
  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC.
  • Safety Data Sheet. Sigma-Aldrich.
  • Electrochemical hydrodefluorination of trifluoromethyl groups. University of Bristol.
  • C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry.
  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Mail, Tokyo Chemical Industry.
  • Continuous activation of phenoxide and CF3I for multiple trifluoromethylations. Royal Society of Chemistry.
  • Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. PMC.
  • Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. RSC Publishing.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. MDPI.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. MDPI.
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC, NIH.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.